Technical Guide: The Androgen Receptor DNA-Binding Domain as the Target for VPC-14228
Technical Guide: The Androgen Receptor DNA-Binding Domain as the Target for VPC-14228
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of VPC-14228, a novel small molecule inhibitor of the androgen receptor (AR). Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural and functional studies to elucidate the interaction between VPC-14228 and its target.
Executive Summary
VPC-14228 represents a significant advancement in the development of androgen receptor antagonists. Unlike traditional anti-androgens that target the ligand-binding domain (LBD), VPC-14228 selectively binds to the DNA-binding domain (DBD) of the AR. This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR and clinically relevant splice variants that lack the LBD, such as AR-V7. By physically obstructing the interaction between the AR and its target DNA sequences, VPC-14228 effectively halts the downstream signaling cascade that drives prostate cancer progression. This guide details the precise binding location, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to validate these findings.
The Binding Site of VPC-14228 on the Androgen Receptor
VPC-14228 directly targets a surface-exposed pocket on the DNA-binding domain (DBD) of the androgen receptor.[1] This mode of action is distinct from conventional AR inhibitors that compete with androgens for binding to the ligand-binding domain.
Key Features of the Binding Site:
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Location: The binding site is situated near the P-box recognition helix within the AR-DBD.[1][2] This region is critical for the receptor's ability to recognize and bind to specific DNA sequences known as Androgen Response Elements (AREs).
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Amino Acid Residues: In silico docking studies, corroborated by mutagenesis experiments, have identified several key amino acid residues that are crucial for the interaction with VPC-14228 and its analogs.[3] These include:
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Ser-579
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Val-582
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Phe-583
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Arg-586
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Gln-592
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Tyr-594
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Lys-610
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Mechanism of Inhibition: By occupying this pocket, VPC-14228 sterically hinders the AR-DBD from engaging with the major groove of the DNA.[4] This prevents the stable association of the androgen receptor with the promoter and enhancer regions of its target genes, thereby blocking transcriptional activation.[5][6] Notably, VPC-14228 does not inhibit the translocation of the AR from the cytoplasm to the nucleus.[4][6]
Quantitative Analysis of Inhibitory Activity
The efficacy of VPC-14228 has been quantified through various cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) that demonstrate its potency and specificity.
Table 1: Inhibition of Androgen Receptor Transcriptional Activity
| Cell Line | AR Form | Reporter Assay | IC₅₀ (μM) | Reference(s) |
| PC3 | hAR-WT | Luciferase | 2.36 | [5][6] |
| PC3 | hAR-Y594A | Luciferase | 3.70 | [5] |
| PC3 | hAR-Q592A | Luciferase | 3.70 | [5] |
| LNCaP | Endogenous AR | PSA Expression | 1.26 | [4] |
The increased IC₅₀ values for the mutant AR forms highlight the critical role of residues Tyr-594 and Gln-592 in the binding of VPC-14228.
Table 2: Effect on Prostate Cancer Cell Viability
| Cell Line | AR Status | Assay | IC₅₀ (μM) | Reference(s) |
| PC3 | AR-Negative | Cell Proliferation | > 100 | [4] |
| DU145 | AR-Negative | Cell Proliferation | > 100 | [4] |
The high IC₅₀ values in AR-negative cell lines indicate that the cytotoxic effects of VPC-14228 are specifically mediated through its inhibition of the androgen receptor.
Visualizing the Mechanism and Experimental Validation
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical androgen receptor signaling pathway and the specific point of intervention by VPC-14228.
Experimental Workflow: Binding Site Validation
This diagram outlines the logical flow of experiments performed to identify and confirm the binding site of VPC-14228.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the core experimental protocols used to characterize the binding and activity of VPC-14228.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of a compound to inhibit AR-driven gene expression.
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Cell Culture and Transfection:
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AR-negative prostate cancer cells (e.g., PC3) are cultured in appropriate media.
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Cells are co-transfected with two plasmids:
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An expression vector containing the gene for either wild-type or a mutant human androgen receptor (hAR).
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A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Androgen Response Elements (AREs).
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A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
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Compound Treatment:
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Following transfection, cells are treated with a synthetic androgen (e.g., R1881) to activate the AR.
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Concurrently, cells are treated with varying concentrations of VPC-14228 or a vehicle control (DMSO).
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Lysis and Luminescence Measurement:
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After a 24-hour incubation period, cells are lysed.
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The activity of firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) is measured using a luminometer.
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Data Analysis:
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The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
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The normalized data is then used to calculate the percent inhibition of AR activity at each concentration of VPC-14228.
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IC₅₀ values are determined by fitting the dose-response data to a sigmoid curve.
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Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if VPC-14228 prevents the physical interaction of the androgen receptor with the DNA of its target genes.
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Cell Treatment and Cross-linking:
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AR-positive cells (e.g., LNCaP) are treated with an androgen (e.g., DHT), VPC-14228, and/or vehicle controls.
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Proteins are cross-linked to DNA using formaldehyde.
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Chromatin Preparation:
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Cells are lysed, and the nuclei are isolated.
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The chromatin is sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
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Immunoprecipitation:
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The sheared chromatin is incubated with an antibody specific to the androgen receptor (or a negative control IgG).
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The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
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Washing and Elution:
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The beads are washed to remove non-specifically bound chromatin.
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The complexes are eluted from the beads, and the cross-links are reversed by heating.
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DNA Purification and Analysis:
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The DNA is purified to remove proteins.
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Quantitative PCR (qPCR) is performed on the purified DNA using primers that flank known AREs in the enhancer or promoter regions of AR target genes (e.g., PSA, FKBP5).
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Data Interpretation:
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
